(4E)-3-(chloromethyl)-4-(2-fluorobenzylidene)isoxazol-5(4H)-one
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Overview
Description
(4E)-3-(chloromethyl)-4-(2-fluorobenzylidene)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a fluorobenzylidene moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(2-fluorobenzylidene)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the Chloromethyl Group: This step may involve chloromethylation reactions using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Formation of the Fluorobenzylidene Moiety: This can be done through a condensation reaction between the isoxazole derivative and 2-fluorobenzaldehyde under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-(2-fluorobenzylidene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(2-fluorobenzylidene)isoxazol-5(4H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloromethyl and fluorobenzylidene groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(chloromethyl)-4-(benzylidene)isoxazol-5(4H)-one: Lacks the fluorine atom, which may affect its chemical and biological properties.
(4E)-3-(methyl)-4-(2-fluorobenzylidene)isoxazol-5(4H)-one: Lacks the chloromethyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both the chloromethyl and fluorobenzylidene groups in (4E)-3-(chloromethyl)-4-(2-fluorobenzylidene)isoxazol-5(4H)-one makes it unique compared to other isoxazole derivatives. These functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H7ClFNO2 |
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Molecular Weight |
239.63 g/mol |
IUPAC Name |
(4Z)-3-(chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7ClFNO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2/b8-5- |
InChI Key |
PRZYGTZIZOEBFS-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=NOC2=O)CCl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)F |
Origin of Product |
United States |
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